molecular formula C21H18Cl2O3 B11155023 1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11155023
M. Wt: 389.3 g/mol
InChI Key: RARAGNDEBXRJBY-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dichlorobenzyl group, a tetrahydrobenzo[c]chromen core, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[c]chromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[c]chromen core.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the hydroxyl group of the tetrahydrobenzo[c]chromen core.

    Methylation: The final step involves the methylation of the compound using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H18Cl2O3

Molecular Weight

389.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H18Cl2O3/c1-12-8-18(25-11-13-6-7-14(22)10-17(13)23)20-15-4-2-3-5-16(15)21(24)26-19(20)9-12/h6-10H,2-5,11H2,1H3

InChI Key

RARAGNDEBXRJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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